4-Hydroxybutyl methanesulfonate
Overview
Description
4-Hydroxybutyl methanesulfonate is an organic compound with the molecular formula C5H12O4S. It is also known by other names such as 4-Methanesulfonyloxybutanol and 1,4-Butanediol monomethanesulfonate . This compound is characterized by the presence of a hydroxyl group and a methanesulfonate group attached to a butyl chain. It is a derivative of butanediol and is used in various chemical and industrial applications.
Mechanism of Action
Mode of Action
The compound acts as a biological alkylating agent. Its alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .
Biochemical Pathways
4-Hydroxybutyl methanesulfonate is involved in the degradation pathway of busulfan in aqueous solution . Busulfan yields this compound and methanesulfonic acid as degradation products . Furthermore, the unstable intermediate this compound undergoes cyclization to tetrahydrofuran (THF) and 1,4-butanediol .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as an alkylating agent and its involvement in the degradation pathway of busulfan . The compound’s interaction with its targets leads to various biochemical changes, including the production of 4-hydroxybutyric acid from methane.
Biochemical Analysis
Cellular Effects
4-Hydroxybutyl methanesulfonate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can suppress cell growth in certain cell lines, such as HT22 cells, when used in conjunction with other compounds . The compound’s impact on cellular metabolism includes alterations in the levels of metabolites and changes in metabolic flux.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It binds to specific enzymes and proteins, altering their conformation and activity. This binding can result in the inhibition of certain metabolic pathways or the activation of others, depending on the cellular context . The compound’s effects on gene expression are mediated through its interaction with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound undergoes hydrolytic degradation, forming tetrahydrofuran and 1,4-butanediol as degradation products . These degradation products can further influence cellular function and metabolic pathways. Long-term studies have shown that the compound’s stability and degradation rate can impact its effectiveness in various applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular processes becomes significant only above certain concentrations . High doses can result in toxicity, affecting organ function and overall health in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of 4-hydroxybutyric acid and the degradation of methane . It interacts with enzymes such as 2-oxoglutarate dehydrogenase and succinyl-CoA synthetase, which are part of the tricarboxylic acid (TCA) cycle . These interactions influence the metabolic flux and levels of metabolites in the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties and the presence of specific transporters . These interactions determine the compound’s availability and effectiveness in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function . Its activity and function are influenced by its localization, with different effects observed in the cytoplasm, mitochondria, and other organelles.
Preparation Methods
4-Hydroxybutyl methanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-butanediol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, and the product is purified through distillation or recrystallization. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Hydroxybutyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to 1,4-butanediol.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. Major products formed from these reactions include tetrahydrofuran (THF) and 1,4-butanediol .
Scientific Research Applications
4-Hydroxybutyl methanesulfonate has several scientific research applications:
Lipid Peroxidation Assay Development: It is used in the development of colorimetric assays for lipid peroxidation, which are important in studying oxidative stress in biological systems.
Methane-Based Biosynthesis: This compound is part of the biosynthetic pathway for producing 4-hydroxybutyric acid from methane, demonstrating its role in industrial applications like 1,4-butanediol and bioplastics production.
Textile Industry: Methanesulfonic acid, a related compound, is used in finishing cotton to produce durable-press properties.
Radical-Induced Oxidation Studies: Research involving hydroxyl radicals and methanesulfinic acid has implications in understanding radical reactions and oxidation processes.
Comparison with Similar Compounds
4-Hydroxybutyl methanesulfonate can be compared with other similar compounds such as:
1,4-Butanediol dimethanesulfonate:
Methanesulfonic acid: Used in various industrial applications, including as a catalyst in organic synthesis.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and applications, particularly in the development of assays and biosynthetic pathways.
Properties
IUPAC Name |
4-hydroxybutyl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4S/c1-10(7,8)9-5-3-2-4-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGASLDTWAZHIGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195407 | |
Record name | 4-Methanesulfonyloxybutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42729-95-3 | |
Record name | 4-Methanesulfonyloxybutanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042729953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1, monomethanesulfonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67176 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methanesulfonyloxybutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Butanediol, monomethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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